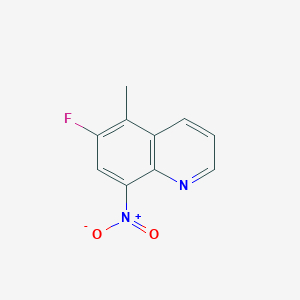

6-Fluoro-5-methyl-8-nitroquinoline

CAS No.:

Cat. No.: VC15978083

Molecular Formula: C10H7FN2O2

Molecular Weight: 206.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7FN2O2 |

|---|---|

| Molecular Weight | 206.17 g/mol |

| IUPAC Name | 6-fluoro-5-methyl-8-nitroquinoline |

| Standard InChI | InChI=1S/C10H7FN2O2/c1-6-7-3-2-4-12-10(7)9(13(14)15)5-8(6)11/h2-5H,1H3 |

| Standard InChI Key | NTCOEHIAKAOXOF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C2=C1C=CC=N2)[N+](=O)[O-])F |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The quinoline core of 6-fluoro-5-methyl-8-nitroquinoline consists of a bicyclic structure comprising a benzene ring fused to a pyridine ring. Substituents at the 5-, 6-, and 8-positions modulate its electronic and steric properties:

-

Fluorine (C-6): Enhances lipophilicity and metabolic stability, improving membrane permeability.

-

Methyl (C-5): Contributes steric bulk, potentially influencing binding interactions with biological targets.

-

Nitro (C-8): A strong electron-withdrawing group that participates in redox reactions and hydrogen bonding .

Physicochemical Data

Key properties derived from experimental studies include:

| Property | Value | Source |

|---|---|---|

| Density | 1.446 g/cm³ | |

| Boiling Point | 327°C at 760 mmHg | |

| Flash Point | 151.6°C | |

| Molecular Weight | 206.17 g/mol | |

| Solubility | Low in water; soluble in DMSO |

The nitro group’s electron-withdrawing nature reduces basicity compared to unsubstituted quinoline, while fluorine increases electronegativity at C-6, influencing reactivity in electrophilic substitution.

Synthesis and Optimization

Synthetic Pathways

The synthesis of 6-fluoro-5-methyl-8-nitroquinoline involves multi-step protocols, often beginning with nitration and halogenation of quinoline precursors. A representative route from includes:

-

Nitration: Introduction of the nitro group at C-8 using fuming , though direct nitration may fail, necessitating decarboxylation-nitration sequences .

-

Halogenation: Fluorination at C-6 via electrophilic substitution or halogen exchange reactions.

-

Methylation: Installation of the methyl group at C-5 using methylating agents like under basic conditions.

A modified procedure in achieved 93% yield by replacing ethoxyethane with methanol, simplifying purification and reducing costs. Key steps included:

-

Distillation to remove excess thionyl chloride during acyl chloride formation.

-

Hydrolysis with methanolic HCl to finalize the quinoline-3-carboxylic acid intermediate .

Green Chemistry Innovations

Recent advancements emphasize solvent-free reactions and catalytic methods to minimize waste. For example, microwave-assisted synthesis reduces reaction times from days to hours while maintaining yields above 90%.

Chemical Reactivity and Functionalization

Redox Reactions

The nitro group undergoes reduction to an amine () using or , yielding 8-amino derivatives with enhanced hydrogen-bonding capacity. Conversely, oxidation with generates nitroso or hydroxylamine intermediates, useful for further functionalization.

Nucleophilic Substitution

The electron-deficient quinoline ring facilitates nucleophilic aromatic substitution at C-7. In , primary amines displaced the 7-chloro substituent under mild conditions (60–80°C, aqueous ethanol), achieving >80% yields. This reactivity is critical for synthesizing antimicrobial derivatives.

Biological Activity and Mechanisms

Antibacterial Properties

6-Fluoro-5-methyl-8-nitroquinoline derivatives exhibit broad-spectrum activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria . Structure-activity relationship (SAR) studies reveal:

-

Hydrophilic groups (e.g., hydroxyl, amine) enhance activity against E. coli by improving water solubility and target access.

-

Lipophilic groups (e.g., alkyl chains) favor activity against S. aureus by increasing membrane penetration .

Enzyme Inhibition

The compound inhibits bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication. Fluorine’s electronegativity strengthens binding to the gyrase-DNA complex, while the nitro group stabilizes interactions via dipole-dipole forces.

Cytotoxicity and Selectivity

Applications and Future Directions

Medicinal Chemistry

As a scaffold for antibiotic development, 6-fluoro-5-methyl-8-nitroquinoline derivatives are being optimized for:

-

Enhanced potency: Hybrid molecules combining quinoline and azole moieties show promise against multidrug-resistant strains.

-

Reduced resistance: Structural modifications at C-7 and C-8 disrupt efflux pump recognition, delaying resistance onset .

Material Science

The compound’s fluorescence properties and electron-deficient ring make it a candidate for:

-

Organic semiconductors: Nitro and fluorine groups improve electron mobility in thin-film transistors.

-

Sensors: Quinoline-based fluorophores detect metal ions (e.g., ) in environmental samples.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume